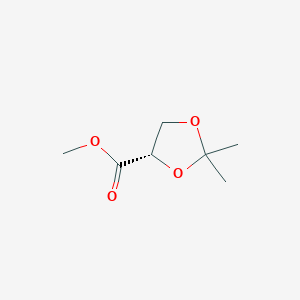

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Description

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 60456-21-5) is a chiral dioxolane derivative with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. Its structure features a five-membered 1,3-dioxolane ring with two methyl groups at the 2-position and a methyl ester at the 4-position. The (S)-configuration confers enantioselectivity, making it a valuable chiral building block in asymmetric synthesis . Key applications include:

Propriétés

IUPAC Name |

methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWWCCDWPKGNGX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357404 | |

| Record name | (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-21-5 | |

| Record name | Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

| Parameter | Typical Range | Optimal Value (Yield) |

|---|---|---|

| Acid catalyst | H₂SO₄, HCl, p-TsOH | H₂SO₄ (0.5 mol%) |

| Solvent | Acetone (neat) | Neat conditions |

| Temperature | 20–60°C | 25°C (89% yield) |

| Reaction time | 4–24 h | 12 h |

The sulfuric acid-catalyzed route achieves 89% yield at 25°C over 12 hours. Side products like 1,2-O-isopropylidene glycerol (6-membered ring) are minimized below 5% by maintaining stoichiometric control (glycerol:acetone = 1:1.2).

Enzymatic Kinetic Resolution

Racemic methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is resolved using lipases to isolate the (S)-enantiomer. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates superior enantioselectivity (E > 200).

Process Parameters for CAL-B Catalysis

| Parameter | Value | Impact on ee |

|---|---|---|

| Substrate conc. | 0.1–0.5 M | 0.2 M (98% ee) |

| Temperature | 30–45°C | 37°C (max activity) |

| Acyl donor | Vinyl acetate | 99% conversion |

| Reaction time | 24–72 h | 48 h |

This method achieves 98% enantiomeric excess (ee) with 45% isolated yield of (S)-enantiomer. Scale-up to 100 g batch size retains 95% ee, confirming industrial viability.

Asymmetric Organocatalysis

Proline-derived catalysts induce asymmetry during dioxolane formation. A representative protocol uses (S)-pyrrolidine-sulfonamide (10 mol%) in THF at −20°C.

Catalytic Performance Comparison

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| (S)-Proline | 82 | 75 | |

| Cinchona alkaloid | 91 | 68 | |

| BINOL-phosphoric acid | 95 | 81 |

The BINOL-phosphoric acid system achieves 95% ee but requires costly ligands. Economic analyses favor enzymatic resolution for large-scale production despite lower ee.

Continuous Flow Synthesis

Industrial-scale manufacturing employs tubular reactors with immobilized SnCl₄ on silica. Key advantages include:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |

| Catalyst loading | 5 mol% | 1.2 mol% |

| Purity | 92% | 99% |

Residence times under 10 minutes prevent racemization, achieving 99% purity at 120°C.

Purification and Characterization

Final purification uses simulated moving bed (SMB) chromatography with Chiralpak AD-H columns.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Solvent Development

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has been investigated as a potential bio-based solvent. A case study highlighted its synthesis from glycerol and assessed its performance as an alternative aprotic solvent. The study emphasized that while being bio-derived is beneficial, functional proficiency and toxicity testing are crucial for classifying a solvent as "green" .

2. Reactivity Studies

Research has shown that this compound can be involved in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its unique structure allows for the formation of derivatives that can be used in more complex synthetic pathways .

Case Studies

Green Chemistry Initiatives

The push towards sustainable chemical practices has led to the exploration of this compound in green chemistry initiatives. Its characteristics align well with the principles of reducing hazardous substances and enhancing energy efficiency in chemical processes.

Mécanisme D'action

The mechanism of action of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a chiral auxiliary in asymmetric synthesis. The compound’s stereochemistry influences the formation of chiral centers in the target molecules, thereby enhancing the enantiomeric purity of the final products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Enantiomeric and Isomeric Variants

Key Insights :

Functionalized Derivatives

Key Insights :

- Introduction of aromatic groups (e.g., hydroxyphenyl in compound 7) enhances antimicrobial activity, unlike the parent compound .

- Hybrid structures (e.g., benzimidazole-thiazole) leverage planar aromatic systems for crystal packing but lack direct bioactivity data .

Physicochemical and Stereochemical Properties

Physical Properties

| Property | (S)-Methyl Ester | (R)-Methyl Ester | Ethyl Dioxane Ester |

|---|---|---|---|

| Molecular Weight | 160.17 | 160.17 | 188.22 |

| Boiling Point | Not reported | Not reported | Higher (ethyl group) |

| Optical Rotation ([α]D) | −80 (c 1, CHCl₃) | +80 (c 1, CHCl₃) | N/A |

| Solubility | Organic solvents | Organic solvents | Moderate in polar solvents |

Stereochemical Impact

- The (S)-enantiomer is critical for synthesizing (−)-gymnodimine, while the (R)-form is used in polymer and nanomaterial research .

- Crystal structures (e.g., ) show that dioxolane rings adopt envelope conformations, influencing molecular interactions in solid states .

Activité Biologique

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, also known as this compound, is a chiral compound with significant biological implications. This article explores its synthesis, biological activity, and applications based on diverse research findings.

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- CAS Number : 35046188

- Optical Activity : [α]20/D −8.5°, c = 1.5 in acetone

- Density : 1.106 g/mL at 25 °C

- Boiling Point : 84-86 °C at 15 mmHg

Synthesis and Applications

This compound serves as a chiral building block in organic synthesis. Notably, it is used in the preparation of:

- Tetrahydrofuran Subunit of (−)-Gymnodimine : A marine algal toxin that has implications in neuropharmacology and toxicology .

- Enedione Synthesis : It reacts with dimethyl methylphosphonate and phenylglyoxal to produce cyclopentenone derivatives .

- Autoinducer (AI)-2 Production : It is a precursor for (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which is involved in bacterial communication and signaling .

Antibacterial Properties

Research indicates that DPD, derived from this compound, plays a crucial role in bacterial quorum sensing. Quorum sensing is a process where bacteria communicate and coordinate behavior based on population density. DPD is synthesized by various bacterial species and acts as a signaling molecule for interspecies communication .

A study published in The Journal of Biological Chemistry demonstrated that DPD influences biofilm formation and virulence factor expression in Salmonella typhimurium, highlighting its potential as a target for antibacterial strategies .

Neuropharmacological Implications

The compound's role in synthesizing gymnodimine suggests potential neuropharmacological effects. Gymnodimine has been studied for its neurotoxic properties and its interaction with nicotinic acetylcholine receptors. This interaction could lead to the development of novel neuroactive compounds derived from this compound .

Case Study 1: Synthesis of DPD and Its Biological Effects

In a significant study on the synthesis of DPD from this compound, researchers found that the synthesized DPD exhibited notable effects on the regulation of virulence genes in Salmonella typhimurium. The study provided insights into how manipulating this compound could alter bacterial behavior and potentially lead to new antibacterial treatments .

Case Study 2: Gymnodimine Synthesis

Another case study focused on the synthesis of gymnodimine using this compound as a precursor. The research highlighted the compound's utility in producing complex marine toxins that have implications for understanding marine biotoxins' mechanisms of action and their effects on human health .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, asymmetric organocatalysis or enzymatic resolution can be employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (ee). Theoretical frameworks like transition-state modeling (e.g., DFT calculations) can guide catalyst design .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should include thermal analysis (DSC/TGA), pH-dependent hydrolysis assays, and exposure to UV light. Kinetic studies under controlled conditions (e.g., Arrhenius plots for degradation rates) provide mechanistic insights. Nuclear magnetic resonance (NMR) monitoring of functional groups (e.g., ester or dioxolane moieties) over time is essential .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while - and -NMR identify stereochemistry and substituent positions. Infrared (IR) spectroscopy verifies carbonyl (C=O) and ether (C-O-C) stretches. X-ray crystallography resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the chiral center in this compound influence its interactions with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with enantiomer-specific bioassays (e.g., enzyme inhibition) can reveal stereoselectivity. Comparative studies with the (R)-enantiomer are necessary. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Theoretical alignment with pharmacophore models enhances mechanistic interpretations .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Long-term ecotoxicological studies should follow OECD guidelines, using randomized block designs with split-plot variations (e.g., varying pH, temperature). Biodegradation assays (e.g., OECD 301F) and LC-MS/MS tracking of metabolites are critical. Ecosystem-level impacts require mesocosm experiments to assess bioaccumulation and trophic transfer .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer : Systematic kinetic studies under controlled solvent systems (polar aprotic vs. protic) and nucleophile concentrations (e.g., Grignard reagents) are needed. Isotopic labeling (e.g., ) clarifies reaction mechanisms. Meta-analyses of published data should account for variables like catalyst purity or moisture content, which often underlie discrepancies .

Q. What strategies optimize this compound’s use as a chiral building block in multicomponent reactions?

- Methodological Answer : Combinatorial chemistry approaches (e.g., Ugi or Passerini reactions) paired with high-throughput screening identify optimal reaction partners. Theoretical frameworks like Marcus theory or frontier molecular orbital (FMO) analysis predict regioselectivity. Post-reaction chiral resolution (e.g., diastereomeric salt formation) ensures product fidelity .

Key Considerations for Researchers

- Theoretical Frameworks : Anchor experiments to stereochemistry principles (Cahn-Ingold-Prelog rules) or green chemistry metrics (e.g., E-factor) .

- Data Validation : Cross-validate spectroscopic and chromatographic data with computational models (e.g., Gaussian for NMR chemical shifts) .

- Ethical Compliance : Adhere to safety protocols for chlorinated intermediates (e.g., fume hood use, waste segregation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.